4-Formylcinnamic acid chemical properties and structure
4-Formylcinnamic acid chemical properties and structure
An In-Depth Technical Guide to 4-Formylcinnamic Acid: Properties, Structure, and Applications
Introduction and Core Significance
4-Formylcinnamic acid, systematically named (2E)-3-(4-formylphenyl)prop-2-enoic acid, is a derivative of cinnamic acid distinguished by the presence of both a carboxylic acid and an aldehyde functional group.[1] This dual functionality makes it a highly versatile molecular building block. The cinnamic acid backbone, a C6-C3 carbon skeleton, is a common motif in a vast array of natural products, including flavonoids, lignols, and other phenylpropanoids.[2][3] Derivatives of cinnamic acid are known to exhibit a wide range of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The addition of a reactive formyl group at the para-position of the phenyl ring provides a synthetic handle for further molecular elaboration, making 4-formylcinnamic acid a valuable intermediate in the synthesis of complex organic molecules and functional materials.[6]
Physicochemical and Structural Properties
4-Formylcinnamic acid is typically a light yellow to beige crystalline powder.[1] Its structure is characterized by a propenoic acid group attached to a benzene ring which is substituted with a formyl group. The compound predominantly exists as the trans (or E) isomer due to the higher thermodynamic stability of this configuration, which minimizes steric hindrance between the phenyl ring and the carboxylic acid group.[2]
Data Presentation: Key Properties
| Property | Value | Source(s) |
| IUPAC Name | (2E)-3-(4-formylphenyl)prop-2-enoic acid | [1] |
| CAS Number | 23359-08-2 | |
| Molecular Formula | C₁₀H₈O₃ | [1] |
| Molecular Weight | 176.17 g/mol | |
| Appearance | Light yellow to beige crystalline powder | [1] |
| Melting Point | 250-255 °C (may decompose) | [1] |
| Purity | ≥97.5% (Titration with NaOH) | [1] |
| Isomeric Form | Predominantly trans | [1] |
| SMILES | OC(=O)C=CC1=CC=C(C=O)C=C1 | [1] |
| InChI Key | LBOUHDMYVURTMA-AATRIKPKSA-N | [1] |
Structural Elucidation and Stereochemistry
The core structure consists of a planar phenyl ring and a conjugated system formed by the acrylic acid side chain. This extended π-system is responsible for its UV-visible absorption properties. The stereochemistry of the carbon-carbon double bond is crucial, with the trans isomer being the more common and stable form. The cis isomer, known as allocinnamic acid in the parent compound, is generally less stable.[2]
Caption: Molecular structure of (2E)-4-Formylcinnamic acid.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of 4-formylcinnamic acid. While specific spectra are instrument-dependent, the expected characteristic signals are predictable based on its functional groups.
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¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons (typically in the 7.5-8.0 ppm range), the vinylic protons of the acrylate group (doublets between 6.5 and 7.8 ppm with a large coupling constant, >15 Hz, confirming the trans configuration), the aldehyde proton (a singlet around 9.9-10.1 ppm), and a broad singlet for the carboxylic acid proton (typically >12 ppm).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carboxylic carbonyl carbon (~167-173 ppm), the aldehyde carbonyl carbon (~190 ppm), carbons of the aromatic ring (125-140 ppm), and the vinylic carbons (~120-145 ppm).[7]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band from the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretching vibration for the aldehyde at ~1700 cm⁻¹, and a C=O stretch for the carboxylic acid around 1680 cm⁻¹.[8] The C=C stretching of the alkene appears around 1630 cm⁻¹.[8]
Synthesis Protocol: Knoevenagel-Doebner Condensation
A reliable and common method for synthesizing cinnamic acid derivatives is the Knoevenagel-Doebner condensation.[9] This approach offers high yields and stereoselectivity for the trans isomer. The causality behind this choice rests on its operational simplicity and the use of readily available starting materials.
Reaction: Terephthalaldehyde reacts with malonic acid in the presence of a basic catalyst (like pyridine with a piperidine co-catalyst) to form the desired product, which precipitates upon acidification.
Experimental Protocol
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve terephthalaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine (3-5 volumes).
-
Rationale: Pyridine acts as both the solvent and the basic catalyst required to deprotonate malonic acid, forming the nucleophilic enolate. A slight excess of malonic acid ensures the complete consumption of the aldehyde.
-
-
Catalyst Addition: Add a catalytic amount of piperidine (0.05-0.1 eq).
-
Rationale: Piperidine is a stronger base than pyridine and more effectively facilitates the initial condensation and subsequent decarboxylation steps.
-
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
Rationale: Heating provides the necessary activation energy for both the condensation and the decarboxylation of the intermediate.
-
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into an excess of cold dilute hydrochloric acid (e.g., 2M HCl).
-
Rationale: Acidification protonates the carboxylate salt, causing the water-insoluble 4-formylcinnamic acid to precipitate. It also neutralizes the pyridine and piperidine, forming water-soluble salts.
-
-
Purification: Collect the resulting solid by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
-
Rationale: Washing removes impurities, and recrystallization yields a product of high purity suitable for subsequent applications.
-
Visualization: Synthesis Workflow
Caption: Knoevenagel-Doebner synthesis workflow for 4-Formylcinnamic acid.
Chemical Reactivity and Applications
The synthetic utility of 4-formylcinnamic acid stems from the orthogonal reactivity of its two functional groups.
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Aldehyde Group Reactions: The formyl group is an electrophilic center that readily undergoes nucleophilic addition. This allows for transformations such as:
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Oxidation to a second carboxylic acid group, forming 4-carboxycinnamic acid.
-
Reduction to a hydroxymethyl group.
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Reductive amination to form various amine derivatives.
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Wittig reactions to extend the conjugated system.
-
Schiff base formation with primary amines, creating imines that can be used as ligands or in dynamic covalent chemistry.
-
-
Carboxylic Acid Group Reactions: The carboxyl group can be activated and converted into other functional groups, a cornerstone of drug development and materials synthesis.[10]
-
Esterification with alcohols under acidic conditions.
-
Amidation with amines using coupling reagents (e.g., DCC, EDC) to form cinnamamides.[11]
-
Reduction to a primary alcohol.
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This bifunctionality makes 4-formylcinnamic acid an excellent linker molecule in the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and polymers.[3] In drug discovery, it serves as a scaffold for creating hybrid molecules, where the cinnamic acid core may provide a base biological activity that is modulated or targeted by the functionality introduced via the aldehyde group.[6][12]
Visualization: Key Reaction Pathways
Caption: Major derivatization pathways for 4-Formylcinnamic acid.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. 4-Formylcinnamic acid is an irritant.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin, eyes, and clothing.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a foundational understanding of 4-formylcinnamic acid, equipping researchers and developers with the necessary technical knowledge to leverage its unique chemical properties in their scientific endeavors.
References
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PubMed. (2001). A comparative vibrational and NMR study of cis-cinnamic acid polymorphs and trans.... Retrieved from [Link]
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PubMed. (2022). Application of cinnamic acid in the structural modification of natural products: A review. Retrieved from [Link]
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YouTube. (2023). formic acid synthesis. Retrieved from [Link]
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LibreTexts. (n.d.). Chapter 3: Conformation and Stereochemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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SpringerLink. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]
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